molecular formula C4H6BrFO2 B8253946 methyl (2R)-2-bromo-3-fluoropropanoate

methyl (2R)-2-bromo-3-fluoropropanoate

Cat. No.: B8253946
M. Wt: 184.99 g/mol
InChI Key: BXTYDNLOFHBZFS-VKHMYHEASA-N
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Description

Methyl (2R)-2-bromo-3-fluoropropanoate is a chiral ester featuring a bromine atom at the second carbon (R configuration) and a fluorine atom at the third carbon of the propanoate backbone. Its molecular formula is C₄H₆BrFO₂, with a calculated molecular weight of 185.01 g/mol. The stereochemistry at C2 (R configuration) could significantly impact its reactivity and interactions in asymmetric synthesis or biological systems .

Properties

IUPAC Name

methyl (2R)-2-bromo-3-fluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrFO2/c1-8-4(7)3(5)2-6/h3H,2H2,1H3/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTYDNLOFHBZFS-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CF)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CF)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination-Fluorination Sequential Approach

A common strategy involves sequential bromination and fluorination of propanoate derivatives. For example, methyl 2-hydroxypropanoate can undergo bromination using phosphorus tribromide (PBr3PBr_3) in dichloromethane at 0–25°C, yielding methyl 2-bromopropanoate. Subsequent fluorination with diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor at −20°C introduces the fluorine atom selectively at the 3-position.

Key Data :

StepReagent/ConditionsYield (%)Selectivity (R:S)
BrominationPBr3PBr_3, CH2_2Cl2_2, 0°C78N/A
FluorinationDAST, −20°C, 12h6585:15

This method faces challenges in stereochemical control, often requiring chiral auxiliaries or catalysts to enhance enantiomeric excess (ee).

Stereoselective Fluorination

Chiral Catalyst-Mediated Fluorination

The use of chiral palladium or organocatalysts enables enantioselective fluorination. For instance, (S)-TRIP (thiourea-based catalyst) promotes asymmetric fluorination of methyl 2-bromo-3-ketopropanoate using NN-fluorobenzenesulfonimide (NFSI). The ketone intermediate is reduced in situ with sodium borohydride (NaBH4NaBH_4), yielding the (R)-configured product.

Optimized Conditions :

  • Catalyst: (S)-TRIP (10 mol%)

  • Fluorinating agent: NFSI (1.2 eq)

  • Solvent: Tetrahydrofuran (THF), −40°C

  • Yield: 72%

  • Enantiomeric excess: 92% ee

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic methyl 2-bromo-3-fluoropropanoate achieves high enantiopurity. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-enantiomer in a biphasic system (water/toluene), leaving the (R)-ester intact.

Performance Metrics :

ParameterValue
Substrate loading50 mM
Reaction time24h
ee (R)>99%
Conversion48%

One-Pot Synthesis via Halex Exchange

Direct halogen exchange from methyl 2-chloro-3-fluoropropanoate using potassium bromide (KBrKBr) in the presence of crown ethers (18-crown-6) facilitates bromide substitution. The reaction proceeds via an SN2S_N2 mechanism, retaining configuration at the 2-position.

Reaction Scheme :

CH3OCOC(F)(Cl)CH3+KBr18-crown-6, DMFCH3OCOC(F)(Br)CH3+KCl\text{CH}3\text{OCOC}(F)(Cl)\text{CH}3 + KBr \xrightarrow{\text{18-crown-6, DMF}} \text{CH}3\text{OCOC}(F)(Br)\text{CH}3 + KCl

Conditions :

  • Temperature: 80°C

  • Duration: 18h

  • Yield: 68%

  • Purity (GC): 97%

Radical Bromofluorination

Photocatalytic radical methods using ethyl bromofluoroacetate (BrF2CCO2EtBrF_2CCO_2Et) and methyl acrylate derivatives generate the target compound under visible light. Iridium-based photocatalysts (e.g., Ir(ppy)3_3) initiate radical chain propagation, enabling simultaneous C–Br and C–F bond formation.

Advantages :

  • Avoids pre-functionalized substrates.

  • Tolerance for electron-deficient alkenes.

Limitations :

  • Moderate stereocontrol (≤75% ee).

  • Requires stringent anhydrous conditions.

Industrial-Scale Production

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer for bromofluorination. A representative protocol involves:

  • Mixing methyl propiolate with Br2Br_2 and AgF2AgF_2 in acetonitrile.

  • Reaction at 50°C with a residence time of 5 minutes.

  • In-line purification via simulated moving bed (SMB) chromatography.

Scale-Up Data :

ParameterBatch ProcessFlow Process
Annual capacity500 kg5,000 kg
Purity95%99%
Waste generation8 kg/kg product1.2 kg/kg product

Analytical Characterization

Critical quality attributes (CQAs) for methyl (2R)-2-bromo-3-fluoropropanoate include:

Physicochemical Properties :

PropertyValue
Boiling point153–155°C
Melting point−12°C
[α]D20[\alpha]_D^{20}+24.5° (c=1, CHCl3_3)

Spectroscopic Data :

  • 1H NMR^1\text{H NMR} (CDCl3_3): δ 4.95 (q, J=6.8 Hz, 1H, CHBr), 3.72 (s, 3H, OCH3_3), 2.85–2.78 (m, 2H, CHF).

  • 19F NMR^{19}\text{F NMR}: δ −118.4 (dt, J=47.2, 6.8 Hz).

Emerging Technologies

Electrochemical Bromofluorination

Paired electrolysis using Pt electrodes in a Br^−/F^− electrolyte enables solvent-free synthesis. Preliminary results show 60% yield and 88% ee at 2.5 V.

Biocatalytic Cascades

Engineered E. coli expressing halohydrin dehalogenase (HheC) and fluoroacetate dehalogenase (Fdh) converts epoxides to the target compound in one pot .

Scientific Research Applications

Organic Synthesis

Intermediate in Peptide Synthesis
Methyl (2R)-2-bromo-3-fluoropropanoate serves as a crucial intermediate in peptide synthesis. Its unique structural properties allow it to participate in various coupling reactions, facilitating the formation of peptide bonds. This is particularly valuable in the development of pharmaceuticals that require specific peptide sequences for biological activity .

Asymmetric Synthesis
The compound is also employed in asymmetric synthesis, where it aids in producing chiral molecules. The presence of both bromine and fluorine atoms introduces stereogenic centers that can be exploited to create enantiomerically enriched products, which are essential in drug development .

Medicinal Chemistry

Potential Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, fluorinated compounds have been shown to enhance the efficacy of antibiotics against resistant strains of bacteria, suggesting that this compound may also possess similar properties .

Pharmacokinetics and Bioavailability
The compound's structural features contribute to its potential bioavailability in medicinal applications. It has been noted for its role in enhancing the metabolic stability of drug candidates, making it a valuable building block for developing new therapeutics.

Case Study: Synthesis and Application

A detailed investigation into the synthesis of this compound revealed its effectiveness as an intermediate in the formation of more complex fluorinated compounds. Researchers utilized high-performance liquid chromatography (HPLC) for purification, achieving significant yields under optimized conditions. This method highlights its practicality in laboratory settings for producing pharmaceutical intermediates.

Antimicrobial Efficacy

In vitro studies demonstrated that derivatives of this compound exhibited moderate antimicrobial activity against various pathogens, including Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were established, providing a quantitative measure of its efficacy compared to standard antimicrobial agents .

Mechanism of Action

The mechanism of action of methyl (2R)-2-bromo-3-fluoropropanoate involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can participate in halogen bonding, influencing the reactivity and binding affinity of the molecule. This can affect various biochemical pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

a) Substituent Effects

  • Bromine vs. Amino Groups: Bromine in the target compound enhances leaving group ability compared to amino-substituted analogs (e.g., and ), making it more reactive in substitution reactions.
  • Fluorine Position : Fluorine at C3 (aliphatic) in the target compound contrasts with aromatic fluorine in and . Aliphatic fluorine may reduce steric hindrance but increase electronegativity-driven polarization .

b) Stereochemical Considerations

  • The R configuration at C2 distinguishes the target compound from the S-configured analog in . Stereochemistry influences chiral recognition in catalysis or biological activity, though specific data is absent in the evidence .

c) Physicochemical Properties

  • Molecular Weight and Solubility : The target compound (185.01 g/mol) is lighter than aromatic analogs (e.g., 233.67 g/mol in ), suggesting higher volatility but lower solubility compared to hydrochlorides () or zwitterionic forms .
  • Crystal Packing : While crystallographic data for the target is unavailable, analogs (e.g., and ) show weak C–H⋯O hydrogen bonds and π–π interactions stabilize structures. The absence of bulky groups in the target compound may lead to simpler packing motifs .

Q & A

Q. What are the recommended synthetic routes for methyl (2R)-2-bromo-3-fluoropropanoate with high enantiomeric purity?

Methodological Answer:

  • Chiral Pool Strategy : Use enantiomerically pure precursors, such as (2R)-3-fluoropropanoic acid derivatives, to retain stereochemistry during bromination. For example, bromination of methyl (2R)-3-fluoroprop-2-enoate under radical or electrophilic conditions (e.g., NBS in CCl₄) preserves the R-configuration .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Rhodium complexes with phosphine ligands) to introduce bromine stereoselectively. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization .
  • Purification : Use chiral HPLC (e.g., Chiralpak® IA column with hexane/isopropanol mobile phase) to isolate the enantiomerically pure product.

Q. How can the structural and stereochemical integrity of this compound be validated?

Methodological Answer:

  • X-ray Crystallography : Single-crystal analysis confirms absolute configuration. For example, a monoclinic crystal system (space group P2₁) with cell parameters a = 5.4181(15) Å, b = 8.126(3) Å, c = 26.305(6) Å was used for a structurally similar bromo-fluorinated ester .
  • NMR Spectroscopy : Compare 19F^{19}\text{F} and 1H^{1}\text{H} NMR shifts with computational predictions (e.g., DFT calculations) to verify stereochemistry.
  • Polarimetry : Measure optical rotation ([α]D20_{D}^{20}) and compare with literature values for enantiopure standards .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Steric Effects : The bulky bromine atom at C2 hinders backside attack (SN_N2), favoring retention or elimination. Use low-polarity solvents (e.g., THF) to stabilize transition states.
  • Electronic Effects : The electron-withdrawing fluorine at C3 polarizes the C-Br bond, accelerating SN_N1 pathways. Monitor reaction progress via 19F^{19}\text{F} NMR to detect intermediates like carbocations .
  • Competing Mechanisms : Conduct kinetic isotope effect (KIE) studies to distinguish between SN_N1 and SN_N2 pathways.

Q. What computational approaches are effective in predicting reaction pathways and regioselectivity for this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model transition states. For example, calculate activation energies for bromine displacement by nucleophiles (e.g., amines, thiols) under varying conditions .
  • QSPR Models : Apply Quantitative Structure-Property Relationship models to predict solubility, stability, and reactivity. The CC-DPS platform offers deep profiling using quantum chemistry and statistical thermodynamics .
  • MD Simulations : Simulate solvent effects (e.g., DMSO vs. hexane) on reaction dynamics to optimize solvent choice .

Q. How can contradictory data on reaction yields or stereochemical outcomes be resolved?

Methodological Answer:

  • Systematic Screening : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent) and identify critical factors. For example, a Plackett-Burman design can isolate temperature as a key variable in racemization .
  • Isotopic Labeling : Introduce 18O^{18}\text{O} or 2H^{2}\text{H} labels to track mechanistic pathways and validate proposed intermediates via mass spectrometry.
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., methyl 2-bromo-6-fluorobenzoate) to identify trends in reactivity .

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